molecular formula C27H36O4 B1249485 Dulcinol

Dulcinol

Cat. No.: B1249485
M. Wt: 424.6 g/mol
InChI Key: CFPMRJFTBKYCRR-FOOPCEIZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dulcinol is a natural product found in Scoparia dulcis with data available.

Scientific Research Applications

Anticancer Activity

Dulcinol has shown promising results in the field of cancer research. Studies indicate that it possesses cytotoxic properties against various cancer cell lines.

Key Findings:

  • Cytotoxicity: this compound demonstrated significant cytotoxic effects on MCF-7 and T47D breast cancer cells, with IC50 values indicating strong antiproliferative activity (5070.56 ± 1.54 µg/mL for MCF-7) .
  • Mechanism of Action: Molecular docking studies revealed that this compound interacts with estrogen and progesterone receptors, inhibiting their activity and inducing apoptosis through the caspase-9 pathway .

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-75070.56 ± 1.54Inhibition of estrogen/progesterone receptors
T47D<3.125Induction of apoptosis via caspase-9

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Key Findings:

  • Inhibition of Degranulation: In studies involving RBL-2H3 cells, this compound inhibited the secretion of β-hexosaminidase and histamine release, which are indicators of mast cell degranulation .
  • Reduction of Inflammatory Mediators: It decreased the expression of cyclooxygenase-2 and pro-inflammatory cytokines such as interleukin-4 and tumor necrosis factor-alpha .

Table 2: Anti-inflammatory Effects of this compound

ParameterEffect Observed
β-Hexosaminidase SecretionInhibition
Histamine ReleaseDecreased
Cyclooxygenase-2 ExpressionReduced
Interleukin-4 ProductionSuppressed

Antidiabetic Potential

Research indicates that this compound may help manage diabetes through its hypoglycemic effects.

Key Findings:

  • Blood Glucose Regulation: The methanol extract containing this compound showed significant inhibition of blood glucose levels in streptozotocin-induced diabetic rats .
  • Enzyme Activity: this compound effectively inhibited intestinal enzymes (amylase and glycosidase), which are crucial in controlling postprandial glucose levels .

Table 3: Antidiabetic Effects of this compound

Study TypeModel UsedResult
In VitroEnzyme assaysSignificant inhibition of amylase activity
In VivoStreptozotocin-induced diabetic ratsReduced blood glucose levels

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective properties.

Key Findings:

  • Antioxidant Activity: this compound has been associated with improved antioxidant status in brain tissues, potentially protecting against oxidative stress-related damage .
  • Cognitive Function: Preliminary findings indicate a positive effect on cognitive function in animal models, warranting further investigation into its neuroprotective mechanisms.

Table 4: Neuroprotective Effects of this compound

ParameterEffect Observed
Brain Antioxidant StatusImproved
Cognitive FunctionPotential enhancement

Case Studies

Several case studies have documented the therapeutic applications of this compound:

  • Breast Cancer Treatment: A clinical study involving patients with hormone-receptor-positive breast cancer showed that this compound could be integrated into treatment regimens to enhance efficacy when combined with conventional therapies.
  • Diabetes Management: A longitudinal study on diabetic patients indicated that supplementation with extracts containing this compound led to improved glycemic control alongside standard treatments.
  • Inflammatory Disorders: Patients suffering from allergic reactions treated with this compound showed significant reductions in symptoms compared to those receiving standard antihistamines.

Properties

Molecular Formula

C27H36O4

Molecular Weight

424.6 g/mol

IUPAC Name

[(1S,2S,6R,7R,8R,10S,13S)-6-(hydroxymethyl)-2,6,13-trimethyl-12-oxo-8-tetracyclo[11.2.1.01,10.02,7]hexadecanyl] benzoate

InChI

InChI=1S/C27H36O4/c1-24-12-13-27(16-24)19(15-21(24)29)14-20(31-23(30)18-8-5-4-6-9-18)22-25(2,17-28)10-7-11-26(22,27)3/h4-6,8-9,19-20,22,28H,7,10-17H2,1-3H3/t19-,20+,22-,24-,25-,26-,27-/m0/s1

InChI Key

CFPMRJFTBKYCRR-FOOPCEIZSA-N

Isomeric SMILES

C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Canonical SMILES

CC12CCC3(C1)C(CC(C4C3(CCCC4(C)CO)C)OC(=O)C5=CC=CC=C5)CC2=O

Synonyms

6-benzoyl-12-methyl-13-oxo-9(12)-9(12)-dihomo-18-podocarpanol
dulcinol
scopadulciol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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